![molecular formula C21H17ClFN5O2S B2807481 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897757-96-9](/img/structure/B2807481.png)

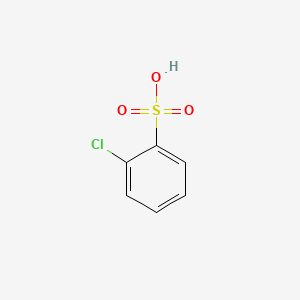

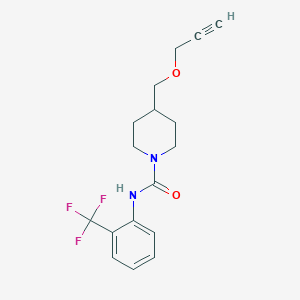

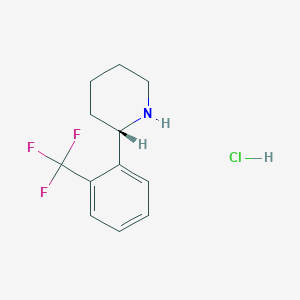

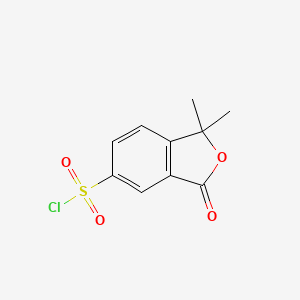

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

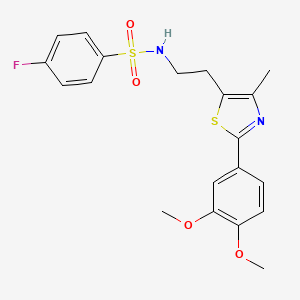

“N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been found to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of precursors under specific conditions. For instance, a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent in the absence of a catalyst .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The compound contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . It also contains a triazole ring, another five-membered ring with three nitrogen atoms . Additionally, it has multiple aromatic rings (phenyl groups) and a variety of substituents, including chlorine, methyl, and fluorine atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and aromatic rings. The thiazole and triazole rings, for instance, might participate in nucleophilic or electrophilic substitution reactions . The chlorine, methyl, and fluorine substituents could also influence the reactivity of the compound .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been found to exhibit in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that it could be potentially used in the development of new antibacterial drugs.

Thiazole Synthesis

The compound is synthesized under Hantzsch thiazole synthesis conditions . This involves a reaction between a substituted thiourea and α-halo ketones in the presence of ethanol . This method provides a rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .

Drug Development

Thiazole and its derivatives, including this compound, have been used in the development of many drugs . These include antimicrobials like Sulfathiazole, antifungals like Abafungin, antiretrovirals like Ritonavir, and antineoplastics like Bleomycin and Tiazofurin .

Treatment of Various Diseases

The use of thiazole scaffolds, such as this compound, has remarkably improved the efficacy of drugs used for the treatment of various diseases . These include HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections .

Biological Receptor Interactions

1,2,4-Triazoles, including this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This makes them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Synthesis of New Drug Candidates

The pharmacological significance of 1,2,4-triazole-containing scaffolds, including this compound, has led to the design of many methods for the synthesis of this scaffold . This stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN5O2S/c1-12-16(22)3-2-4-17(12)25-20(30)19(29)24-10-9-15-11-31-21-26-18(27-28(15)21)13-5-7-14(23)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWBCJQYZNHWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)

![4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2807401.png)

![3-Fluoro-4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2807402.png)

![2-(methylsulfanyl)-N-{2-[(trifluoromethyl)sulfanyl]ethyl}pyridine-3-carboxamide](/img/structure/B2807403.png)

![4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol](/img/structure/B2807410.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2807419.png)